

Tranilast in DMSO: Technical Support & Stability Guide

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Compound of Interest

Compound Name: 3,4-DAA

Cat. No.: B15611107

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Tranilast dissolved in Dimethyl Sulfoxide (DMSO) and stored at -20°C. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How long can I store a Tranilast stock solution in DMSO at -20°C?

A: The recommended storage duration can vary by manufacturer. Some suppliers suggest that solutions in DMSO may be stored at -20°C for up to 3 months^[1], while others indicate stability for up to 6 months at -20°C or 1 year at -80°C^[2]. It is crucial to consult the Certificate of Analysis (CoA) or technical datasheet provided by your specific supplier. For storage beyond one month, re-qualifying the solution's efficacy is recommended^[3].

Q2: What are the best practices for preparing and storing Tranilast stock solutions?

A: To ensure maximum stability, follow these guidelines:

- Reconstitution: Use anhydrous, high-purity DMSO for reconstitution. Tranilast is soluble in DMSO at concentrations ranging from approximately 18 mg/mL to 200 mg/mL^[1].

- Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes[3]. This prevents contamination and degradation that can occur from repeated freeze-thaw cycles.
- Storage: Store the aliquots in tightly sealed vials at -20°C or, for longer-term storage, at -80°C[2][3]. Protect the vials from light.

Q3: I see precipitation in my Tranilast stock solution after thawing. What should I do?

A: Precipitation upon thawing can indicate that the compound has fallen out of solution. Gently warm the vial to 37°C and vortex briefly to try and redissolve the compound. If the precipitate does not dissolve, it may be a sign of degradation or saturation, and the solution should not be used. Always centrifuge the vial before opening to collect all liquid at the bottom.

Q4: My Tranilast solution has changed color. Is it still usable?

A: Tranilast powder is typically white to pale yellow[1]. A significant color change in the DMSO solution could be an indicator of chemical degradation. It is strongly advised to discard the solution and prepare a fresh stock. The use of a discolored solution could compromise experimental results.

Q5: What are the risks of using a Tranilast stock solution that has been stored improperly or for too long?

A: Using a degraded Tranilast solution can lead to inaccurate and unreliable experimental outcomes. The actual concentration of the active compound will be lower than expected, potentially leading to a false-negative result or underestimation of its biological effects. Degradation products could also have unintended biological activities or interfere with assays.

Q6: How can I verify the stability of my older Tranilast stock solution?

A: The most reliable method to confirm the concentration and purity of an older stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC)[4][5]. By comparing the chromatogram of the stored sample to that of a freshly prepared standard, you can quantify the remaining active Tranilast and detect any significant degradation products.

Quantitative Stability Data

The stability of Tranilast in DMSO at -20°C is primarily defined by the recommended storage times provided by chemical suppliers. Below is a summary of this information.

Storage Temperature	Recommended Duration	Source
-20°C	Up to 3 months	ChemicalBook[1]
-20°C	Up to 6 months	MedChemExpress[2]
-80°C	Up to 1 year	MedChemExpress[2]

Note: These durations indicate the time frame within which the manufacturer expects the product to remain within its purity specifications. For critical experiments, especially after prolonged storage, independent verification is recommended.

Experimental Protocols

Protocol: Stability Assessment of Tranilast in DMSO via HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and concentration of Tranilast in a DMSO stock solution over time.

1. Objective: To quantify the amount of Tranilast in a DMSO solution stored at -20°C and detect the presence of any degradation products.

2. Materials:

- Tranilast stock solution (in DMSO, stored at -20°C)
- Tranilast reference standard (powder)
- HPLC-grade Acetonitrile
- HPLC-grade water
- Formic Acid (or other suitable buffer component)
- C18 reverse-phase HPLC column

- HPLC system with UV or PDA detector

3. Standard Preparation (Freshly Prepared):

- Accurately weigh a small amount of Tranilast reference standard powder.
- Dissolve it in DMSO to create a stock solution of known concentration (e.g., 10 mg/mL).
- Dilute this stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation:

- Thaw an aliquot of the aged Tranilast stock solution.
- Dilute the stock solution with the mobile phase to a final concentration that falls within the range of the calibration curve (e.g., 25 µg/mL).

5. Chromatographic Conditions (Example):

- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For example, a gradient starting from 30% Acetonitrile to 90% Acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis scan of Tranilast (e.g., ~340 nm).
- Injection Volume: 10 µL
- Column Temperature: 30°C

6. Procedure:

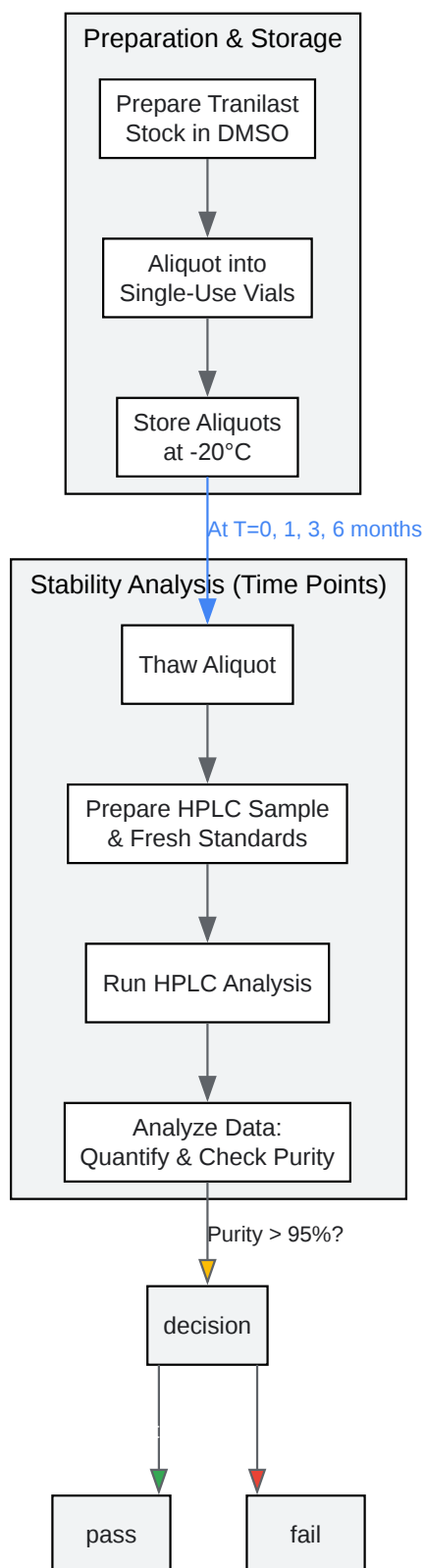
- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the calibration standards, starting from the lowest concentration.

- Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve should have a correlation coefficient (R^2) > 0.99.
- Inject the prepared sample from the aged stock solution.
- Analyze the resulting chromatogram.

7. Data Analysis:

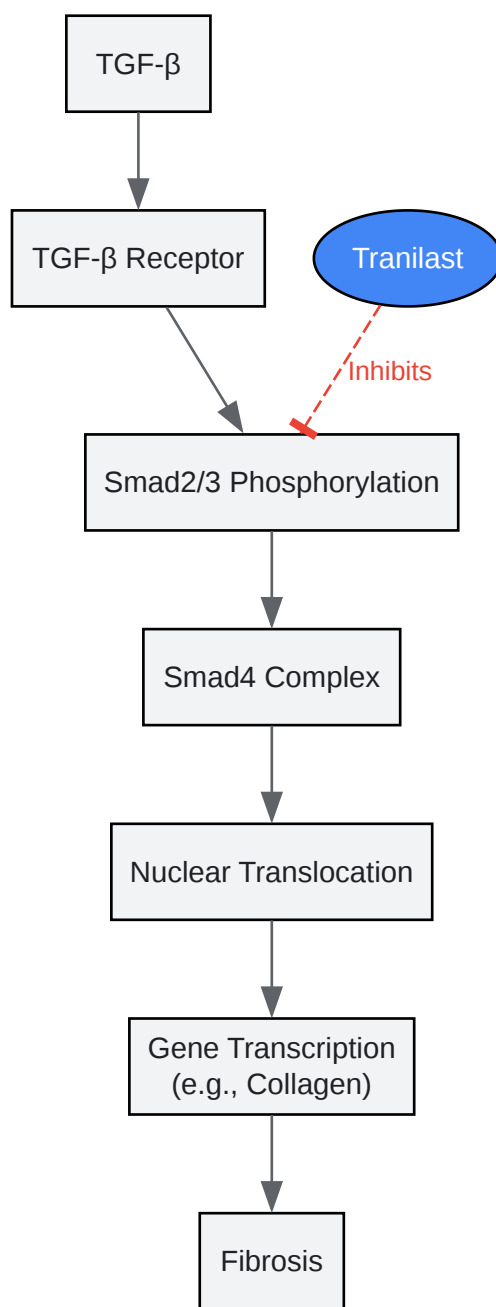
- Quantification: Determine the concentration of Tranilast in the aged sample by comparing its peak area to the calibration curve.
- Purity Assessment: Calculate the stability of the solution as a percentage of the initial concentration.
- Degradation Analysis: Examine the chromatogram for any new peaks that are not present in the fresh standard. If using a PDA detector, perform a peak purity analysis on the Tranilast peak to ensure it is not co-eluting with any degradation products[4].

Visualizations



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Caption: Workflow for a long-term stability study of Tranilast in DMSO.



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Caption: Tranilast's inhibitory effect on the TGF-β signaling pathway.[6][7]

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